molecular formula C30H21Si B11952098 Tris(1-naphthyl)silane CAS No. 2536-76-7

Tris(1-naphthyl)silane

Cat. No.: B11952098
CAS No.: 2536-76-7
M. Wt: 409.6 g/mol
InChI Key: ZFLGRFVFTLAIHS-UHFFFAOYSA-N
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Description

Tris(1-naphthyl)silane is an organosilicon compound with the chemical formula C30H22Si. It is characterized by the presence of three 1-naphthyl groups attached to a central silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(1-naphthyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{3 C}_{10}\text{H}_7\text{MgBr} + \text{SiCl}4 \rightarrow \text{(C}{10}\text{H}_7)3\text{SiCl} + 3 \text{MgBrCl} ] [ \text{(C}{10}\text{H}_7)_3\text{SiCl} + \text{H}2\text{O} \rightarrow \text{(C}{10}\text{H}_7)_3\text{SiH} + \text{HCl} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tris(1-naphthyl)silane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It acts as a hydride donor in reduction reactions.

    Substitution: The naphthyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone.

    Reduction: Catalysts like palladium or platinum.

    Substitution: Halogenating agents or organometallic reagents.

Major Products:

Scientific Research Applications

Tris(1-naphthyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which tris(1-naphthyl)silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom in the compound acts as a central hub, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

    Triphenylsilane: Commonly used in hydrosilylation reactions.

    Tris(pentafluorophenyl)silane: Utilized in catalytic applications.

Uniqueness: Tris(1-naphthyl)silane is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to other silanes. This makes it particularly useful in specific synthetic and industrial applications .

Properties

CAS No.

2536-76-7

Molecular Formula

C30H21Si

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C30H21Si/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H

InChI Key

ZFLGRFVFTLAIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Si](C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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